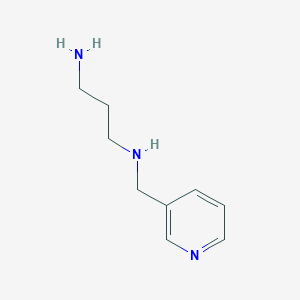
N1-(3-Pyridinylmethyl)-1,3-propanediamine
Vue d'ensemble
Description
“N1-(3-Pyridinylmethyl)-1,3-propanediamine” is a chemical compound with the linear formula C9H14N2 . It has a molecular weight of 150.22 .
Synthesis Analysis
The synthesis of pyridine derivatives, which includes “N1-(3-Pyridinylmethyl)-1,3-propanediamine”, has been reported in various studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The InChI code for “N1-(3-Pyridinylmethyl)-1,3-propanediamine” is 1S/C9H14N2/c1-2-5-10-7-9-4-3-6-11-8-9/h3-4,6,8,10H,2,5,7H2,1H3 . This indicates the molecular structure of the compound .Chemical Reactions Analysis
The chemical reactions involving “N1-(3-Pyridinylmethyl)-1,3-propanediamine” have been explored in several studies . For instance, one study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical And Chemical Properties Analysis
“N1-(3-Pyridinylmethyl)-1,3-propanediamine” is a liquid at room temperature .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N1-(3-Pyridinylmethyl)-1,3-propanediamine, focusing on six unique fields:
Antifungal Agents
N1-(3-Pyridinylmethyl)-1,3-propanediamine has shown potential as an antifungal agent. Research indicates that derivatives of pyridinylmethyl compounds exhibit significant antifungal activity against various phytopathogenic fungi. These compounds can inhibit the growth of fungi such as Gibberella zeae and Fusarium oxysporum, making them valuable in agricultural applications to protect crops from fungal infections .
Coordination Chemistry
This compound is also utilized in coordination chemistry due to its ability to form stable complexes with metal ions. The nitrogen atoms in the pyridine and diamine groups can coordinate with metals, creating complexes that are useful in catalysis and materials science. These complexes can be employed in various catalytic processes, including organic transformations and polymerization reactions .
Pharmaceutical Intermediates
N1-(3-Pyridinylmethyl)-1,3-propanediamine serves as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects. This compound is particularly useful in the synthesis of drugs targeting neurological and inflammatory diseases .
Molecular Probes
In biochemical research, N1-(3-Pyridinylmethyl)-1,3-propanediamine can be used as a molecular probe. Its ability to bind to specific biomolecules makes it a valuable tool for studying biological processes at the molecular level. Researchers use these probes to investigate protein-ligand interactions, enzyme activities, and cellular signaling pathways .
Supramolecular Chemistry
The compound is also significant in the field of supramolecular chemistry. It can form supramolecular assemblies through hydrogen bonding and other non-covalent interactions. These assemblies have applications in the design of new materials with unique properties, such as enhanced mechanical strength, conductivity, and responsiveness to environmental stimuli .
Anticancer Research
Recent studies have explored the potential of N1-(3-Pyridinylmethyl)-1,3-propanediamine derivatives in anticancer research. These compounds have shown cytotoxic effects against various cancer cell lines, indicating their potential as lead compounds for the development of new anticancer drugs. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with nicotinic acetylcholine receptors , which play a crucial role in rapid excitatory neurotransmission .
Mode of Action
Based on the behavior of structurally similar compounds, it may interact with its targets and induce changes in their function . For instance, some compounds act as antagonists at their target sites, inhibiting the normal function of the receptor .
Biochemical Pathways
Compounds that target nicotinic acetylcholine receptors can influence a variety of biochemical pathways, including those involved in neurotransmission .
Result of Action
Compounds that interact with nicotinic acetylcholine receptors can influence neuronal activity, potentially leading to changes in behavior or physiological responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its target .
Propriétés
IUPAC Name |
N'-(pyridin-3-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-4-2-6-12-8-9-3-1-5-11-7-9/h1,3,5,7,12H,2,4,6,8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZYTBAJJNWAKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-Pyridinylmethyl)-1,3-propanediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




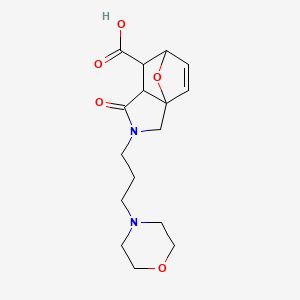
![3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid](/img/structure/B3070662.png)
![2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol](/img/structure/B3070666.png)
methanone](/img/structure/B3070672.png)


![Hexakis[(trimethylsilyl)ethynyl]benzene](/img/structure/B3070695.png)
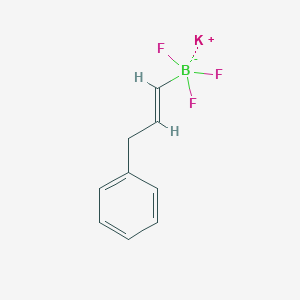

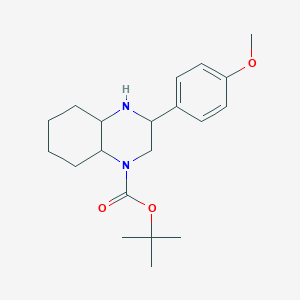
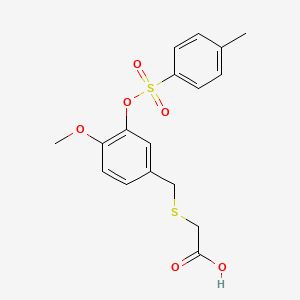
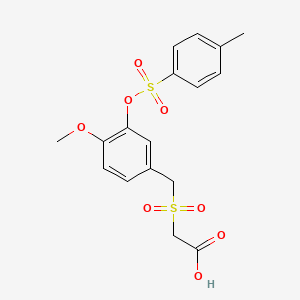
![2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070755.png)